molecular formula C19H39NO B1605653 n-Octadecylformamide CAS No. 32585-06-1

n-Octadecylformamide

Cat. No.: B1605653
CAS No.: 32585-06-1
M. Wt: 297.5 g/mol
InChI Key: JFBFCFNJBMLUHN-UHFFFAOYSA-N
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Description

n-Octadecylformamide: is an organic compound with the molecular formula C19H39NO . It is a formamide derivative where the formamide group is attached to an octadecyl chain. This compound is known for its long hydrophobic tail, which makes it useful in various applications, particularly in surface chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Octadecylformamide can be synthesized through the reaction of octadecylamine with formic acid or formic acid derivatives. One common method involves the reaction of octadecylamine with formic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or p-toluenesulfonyl chloride (TsCl). The reaction typically proceeds under mild heating conditions to facilitate the formation of the formamide bond .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of dehydrating agent and reaction conditions is crucial to ensure efficient production while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: n-Octadecylformamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to primary amines or other reduced forms.

    Substitution: The formamide group can participate in substitution reactions, where the hydrogen atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

    Oxidation: Octadecanoic acid (stearic acid) and other oxidized derivatives.

    Reduction: Octadecylamine and other reduced forms.

    Substitution: Various substituted formamides depending on the reagents used.

Scientific Research Applications

n-Octadecylformamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of n-Octadecylformamide is largely dependent on its amphiphilic structure. The long hydrophobic tail interacts with hydrophobic surfaces or molecules, while the formamide group can form hydrogen bonds with hydrophilic entities. This dual interaction capability makes it effective in stabilizing emulsions, forming micelles, and interacting with biological membranes. The molecular targets and pathways involved include lipid bilayers, protein-lipid interactions, and surface adsorption phenomena .

Comparison with Similar Compounds

    n-Octadecylamine: Similar in structure but lacks the formamide group, making it less versatile in hydrogen bonding interactions.

    Stearamide: Contains an amide group instead of a formamide group, leading to different chemical reactivity and applications.

    n-Octadecanol: An alcohol derivative with a similar hydrophobic tail but different functional group, affecting its solubility and reactivity.

Uniqueness: n-Octadecylformamide is unique due to its combination of a long hydrophobic chain and a formamide group. This structure allows it to participate in a wide range of chemical reactions and applications, particularly where both hydrophobic interactions and hydrogen bonding are important .

Properties

IUPAC Name

N-octadecylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21/h19H,2-18H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBFCFNJBMLUHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10298996
Record name n-octadecylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32585-06-1
Record name NSC127419
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127419
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-octadecylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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